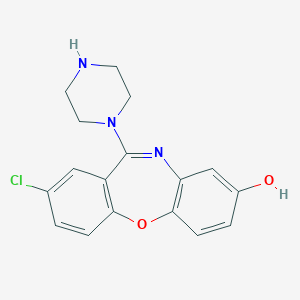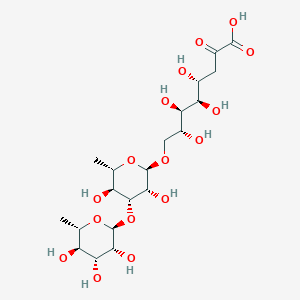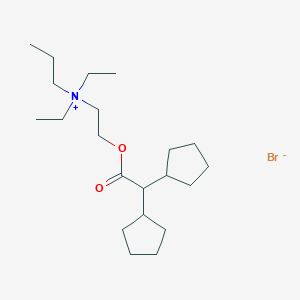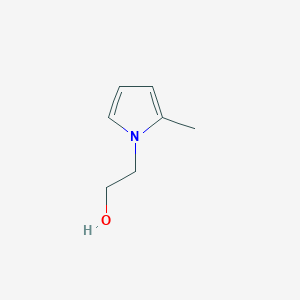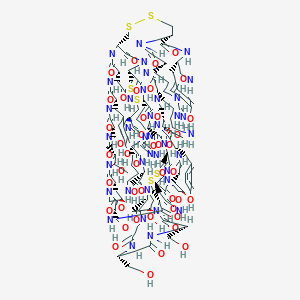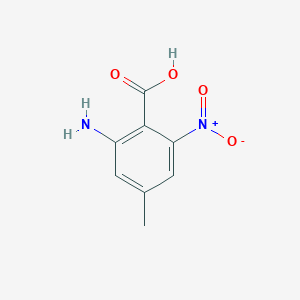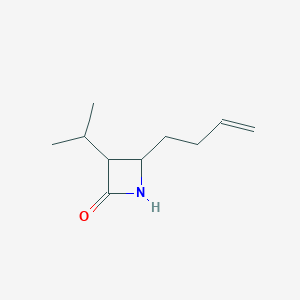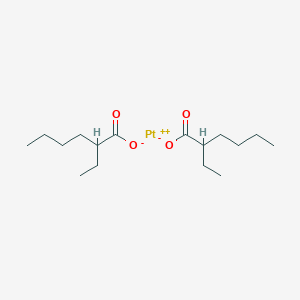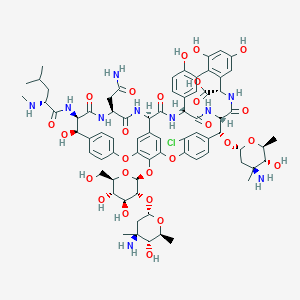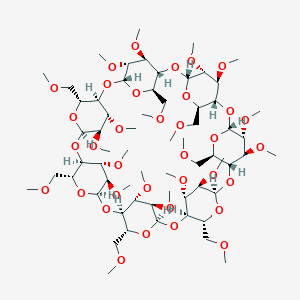![molecular formula C11H18N4NaO14P3 B025712 Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate CAS No. 104809-18-9](/img/structure/B25712.png)
Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related organophosphorus compounds often involves intricate reactions under specific conditions. For instance, the hydrolysis of 2',3'-O-methyleneadenosin-5'-yl bis-5'-O-methyluridin-3'-yl phosphate has been studied to understand the role of the 2'-OH group in facilitating the cleavage of phosphate bonds, a reaction mechanism that could be relevant to the synthesis or breakdown of similar compounds (Lönnberg & Korhonen, 2005).
Molecular Structure Analysis
The molecular structure of organophosphorus compounds is crucial in determining their chemical behavior and reactivity. Studies have shown that modifications in the molecular structure, such as the substitution of hydrogen atoms or the introduction of methyl groups, significantly affect the stability and reactivity of these compounds (Edmundson & Lambie, 1967).
Chemical Reactions and Properties
Chemical reactions involving organophosphorus compounds are diverse and highly dependent on their structural attributes. The introduction of a phosphoric acid group into surfactants, for example, can alter their solubility, surface tension, and micelle formation properties (Tsubone, Uchida, & Mimura, 1990). These chemical properties are pivotal for applications in various industrial and scientific contexts.
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, of organophosphorus compounds can be elucidated through crystallographic and spectroscopic studies. For instance, the crystal structure of a sodium salt related to the target compound offers insights into its thermal behavior and decomposition patterns, which are essential for its practical applications and handling (Kula, Mazur, & Rzączyńska, 2007).
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Material Science Applications
Synthesis of Functionalized Phosphates
Research on synthetic strategies for functionalized phosphates, such as the work by Dar, Mallick, and Murugavel (2015), explores the synthesis of halo functionalized phenyl phosphates and their solid-state aggregation behavior. This area of research is pertinent for understanding how similar complex phosphate compounds can be synthesized and how they aggregate, potentially offering insights into the synthesis or modification of the compound (Dar, Mallick, & Murugavel, 2015).
Nucleobase Orientation and Hydrogen Bonding
The study of different nucleobase orientations in cyclic phosphates, as investigated by Sierosławski et al. (2006), provides foundational knowledge on how the orientation of nucleobases and the hydrogen bonding patterns could affect the structure and function of related sodium phosphate compounds (Sierosławski et al., 2006).
Biochemical Research Applications
Nucleoside Synthesis
Hanna et al. (1988) detailed a high-yield synthesis method for biologically significant nucleosides using the stereospecific sodium salt glycosylation method. This research may offer insights into methods for synthesizing or modifying nucleoside analogs, including complex sodium phosphate compounds (Hanna et al., 1988).
Antimicrobial Activities of Modified Purines
The synthesis and investigation of the antimicrobial activities of modified purines, as conducted by Sharma, Sharma, and Rane (2004), highlight the potential biomedical applications of complex purine structures, which may be relevant for the compound (Sharma, Sharma, & Rane, 2004).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including any necessary precautions that should be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new applications for the compound or new reactions it could be used in.
Please consult with a professional chemist or a relevant expert for accurate information. This is a complex topic and may require specialized knowledge to fully understand.
Propiedades
Número CAS |
104809-18-9 |
|---|---|
Nombre del producto |
Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
Fórmula molecular |
C11H18N4NaO14P3 |
Peso molecular |
561.21 g/mol |
Nombre IUPAC |
sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H20N5O14P3.Na/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(28-10)2-27-32(23,24)30-33(25,26)29-31(20,21)22;/h3-4,6-7,9-10,17-18H,2H2,1H3,(H,23,24)(H,25,26)(H3,12,13,14)(H2,20,21,22);/q;+1/p-1/t4-,6-,7-,9?,10-;/m1./s1 |
Clave InChI |
FSMRTZAMTMQMEF-OCMBMSOASA-M |
SMILES isomérico |
CN1C=[N+](C2=C1C(N=C(N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] |
SMILES |
CN1C=[N+](C2=C1C(N=C(N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] |
SMILES canónico |
CN1C=[N+](C2=C1C(N=C(N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)

